molecular formula C30H32N6O6S2 B2812561 N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 309968-39-6

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2812561
CAS No.: 309968-39-6
M. Wt: 636.74
InChI Key: DLPYMSJGAUMAFN-UHFFFAOYSA-N
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Description

The compound N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group, a sulfanyl-linked indole moiety, and a 4-(dimethylsulfamoyl)benzamide side chain. Its molecular formula is C₃₀H₃₁N₅O₆S₂, with a monoisotopic mass of approximately 645.18 g/mol.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O6S2/c1-34(2)44(39,40)23-12-9-21(10-13-23)29(38)31-18-27-32-33-30(36(27)25-17-22(41-3)11-14-26(25)42-4)43-19-28(37)35-16-15-20-7-5-6-8-24(20)35/h5-14,17H,15-16,18-19H2,1-4H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPYMSJGAUMAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and a suitable nitrile.

    Coupling Reactions: The indole and triazole derivatives are then coupled using a sulfanyl linker.

    Final Assembly: The final compound is assembled by attaching the benzamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and indole moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide
  • Molecular Formula : C₂₉H₂₉N₅O₅S
  • Key Differences : Substitution of the 4-(dimethylsulfamoyl) group with a 3-methoxybenzamide.
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Molecular Formula : C₁₇H₁₇N₃O₄S₂
  • Key Differences : Replaces the triazole-indole system with an oxazole ring and simpler sulfonamide groups.

Functional Group Analysis

  • Triazole vs.
  • Dimethylsulfamoyl vs. Methoxy : The dimethylsulfamoyl group introduces a strong electron-withdrawing effect, enhancing solubility and interactions with polar residues in biological targets compared to methoxy substituents .

Methodologies for Comparative Analysis

Computational Approaches

  • ChemGPS-NP Virtual Screening : This model outperforms traditional similarity-based methods by mapping compounds in multidimensional chemical space, enabling identification of structurally diverse candidates with comparable bioactivity profiles. The target compound’s unique triazole-sulfamoyl combination may occupy a distinct region in ChemGPS-NP, distinguishing it from methoxy-substituted analogues .
  • Machine Learning and Molecular Fingerprints : Algorithms like XGBoost (RMSE: 9.091 K, R²: 0.928) leverage molecular fingerprints (e.g., ECFP6) to predict properties. The target’s sulfur-rich structure (sulfanyl, sulfamoyl) would yield distinct fingerprint patterns, influencing similarity coefficients like Tanimoto or Dice .

Experimental Techniques

  • X-ray Crystallography: Used to resolve the target’s conformation (e.g., bond angles, dihedral rotations) and compare with analogues. For example, the triazole ring’s planarity contrasts with non-planar heterocycles in and .
  • Spectroscopic Characterization : FT-IR and ¹H NMR (e.g., indole NH stretches at ~3400 cm⁻¹, triazole C-N peaks at ~1500 cm⁻¹) differentiate substituent effects .

Structure-Activity Relationships (SAR)

  • Indole and Triazole Synergy : The indole moiety’s NH group and triazole’s nitrogen atoms likely mediate hydrogen bonding with target proteins (e.g., enzymes or receptors). Replacing indole with simpler aromatic systems (e.g., benzene in ) diminishes this interaction .
  • Sulfamoyl Group : The 4-(dimethylsulfamoyl) substituent may enhance inhibition potency compared to methoxy analogues by engaging in sulfonamide-protein interactions, as seen in carbonic anhydrase inhibitors .

Pharmacokinetic Properties

  • Metabolic Stability : Sulfamoyl groups are less prone to oxidative metabolism than methoxy groups, reducing first-pass hepatic clearance .

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Notable Bioactivity
Target Compound (4-(dimethylsulfamoyl) variant) C₃₀H₃₁N₅O₆S₂ 645.18 Triazole, Indole, Dimethylsulfamoyl High Enzyme inhibition (hypothetical)
3-Methoxybenzamide analogue C₂₉H₂₉N₅O₅S 559.64 Triazole, Indole, Methoxy Moderate Antiviral (e.g., CMV inhibition)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₇N₃O₄S₂ 399.47 Oxazole, Sulfonamide Moderate-High Antimicrobial
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide C₁₈H₁₇ClN₄OS₃ 452.99 Thiadiazole, Sulfanyl, Acetamide Low Not reported

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, dimethylformamide (DMF) enhances solubility of polar intermediates, while dichloromethane (DCM) aids in phase separation during purification .
  • Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to identify side products and optimize quenching times .

Which analytical techniques are most effective for characterizing this compound’s structure and assessing purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of triazole substitution and sulfamoyl group orientation. For example, methoxy protons on the phenyl ring resonate at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 600.18) and detects isotopic patterns for sulfur-containing groups .
  • X-ray Crystallography : Resolves conformational ambiguities, such as the spatial arrangement of the dihydroindole and triazole moieties .

Q. Purity Assessment :

  • HPLC with UV/Vis detection at 254 nm ensures >95% purity, critical for biological assays .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO cells) or incubation times affecting IC50 values .
  • Compound Stability : Hydrolysis of the sulfamoyl group under acidic conditions (e.g., in vitro vs. in vivo environments) .

Q. Methodological Solutions :

  • Standardize Assays : Use identical cell lines, buffer systems (e.g., PBS pH 7.4), and negative controls (e.g., DMSO vehicle) across studies .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products .

What computational approaches can predict this compound’s binding affinity and mechanism of action?

Advanced Research Question

  • Molecular Docking : Simulate interactions with target proteins (e.g., vasopressin receptors) using software like AutoDock Vina. The sulfamoyl group may form hydrogen bonds with Arg137 in the V1b receptor .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess conformational flexibility of the triazole ring in aqueous vs. lipid bilayer environments .

Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

How do non-covalent interactions influence the compound’s crystal packing and solubility?

Advanced Research Question

  • Crystal Engineering : The dihydroindole moiety participates in π-π stacking with adjacent aromatic rings, while sulfamoyl groups form hydrogen bonds with solvent molecules (e.g., water or methanol) .
  • Solubility Modulation : Introduce polar substituents (e.g., hydroxyl groups) to disrupt tight crystal packing, enhancing aqueous solubility .

Q. Experimental Tools :

  • Single-crystal XRD identifies key interactions .
  • Hansen solubility parameters guide solvent selection for formulation .

What strategies can mitigate toxicity concerns during preclinical evaluation?

Advanced Research Question

  • Metabolic Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxides from dihydroindole oxidation) and modify labile positions .
  • CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks based on structural alerts (e.g., sulfonamide groups) .

How can researchers design derivatives to enhance target selectivity?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the triazole with a tetrazole to improve metabolic stability while retaining affinity .
  • Fragment-Based Drug Design : Screen fragment libraries to identify moieties that enhance binding to a subpocket (e.g., hydrophobic interactions with Leu189 in the target protein) .

Q. Validation :

  • Kinase Profiling Panels assess off-target effects .

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